molecular formula C24H22N4O2S4 B2470398 3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE CAS No. 393838-76-1

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE

Cat. No.: B2470398
CAS No.: 393838-76-1
M. Wt: 526.71
InChI Key: FOSHYWKXXOIEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound featuring multiple thiazole rings and phenylsulfanyl groups

Scientific Research Applications

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate thiazole compounds, followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The thiazole rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups and thiazole rings can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(PHENYLSULFANYL)-N-(4-{2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE is unique due to its multiple thiazole rings and phenylsulfanyl groups, which provide a distinct set of chemical and biological properties

Properties

IUPAC Name

3-phenylsulfanyl-N-[4-[2-(3-phenylsulfanylpropanoylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S4/c29-21(11-13-31-17-7-3-1-4-8-17)27-23-25-19(15-33-23)20-16-34-24(26-20)28-22(30)12-14-32-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSHYWKXXOIEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.